1,5-Dichloro-3-ethoxy-2-methoxybenzene
Description
Properties
IUPAC Name |
1,5-dichloro-3-ethoxy-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O2/c1-3-13-8-5-6(10)4-7(11)9(8)12-2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJVWISEQDHRPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Chlorination Protocols
A two-step chlorination approach is often employed to achieve the 1,5-dichloro configuration:
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Initial Monochlorination : Using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of Lewis acids like FeCl₃ at 0–25°C selectively introduces the first chlorine at position 1.
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Dichlorination : Raising the temperature to 40–60°C and extending reaction time facilitates the second chlorination at position 5, leveraging the residual activation from the methoxy group.
Key Variables :
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Temperature Control : Lower temperatures favor monochlorination, while higher temperatures promote dichlorination.
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Catalyst Loading : FeCl₃ at 5–10 mol% optimizes reactivity without over-chlorination.
The introduction of methoxy and ethoxy groups typically precedes chlorination to exploit their directing effects. Two primary methods dominate:
Alkylation of Phenolic Intermediates
Starting from a dihydroxybenzene precursor (e.g., 2,3-dihydroxybenzene), sequential alkylation installs the methoxy and ethoxy groups:
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Methoxy Introduction :
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Ethoxy Introduction :
Challenges :
Ullmann-Type Coupling for Direct Ether Synthesis
For substrates resistant to alkylation, copper-catalyzed coupling offers an alternative:
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Catalyst : CuI (5 mol%).
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Ligand : 1,10-Phenanthroline.
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Yield : 50–60% for ethoxy groups, lower for methoxy due to steric hindrance.
Integrated Synthesis Pathways
Combining chlorination and etherification steps requires strategic sequencing to minimize side reactions. Two validated routes are detailed below:
Route A: Etherification Followed by Chlorination
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Starting Material : 2,3-Dihydroxybenzene.
Route B: Chlorination Followed by Etherification
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Starting Material : 1,5-Dichlorobenzene.
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Step 1 : Nitration at position 3, followed by reduction to amine.
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Step 2 : Diazotization and hydrolysis to introduce hydroxyl groups at positions 2 and 3.
Overall Yield : 25–30% due to lower efficiency in introducing hydroxyl groups post-chlorination.
Optimization of Reaction Conditions
Solvent Effects
Catalytic Enhancements
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FeCl₃ vs. AlCl₃ : FeCl₃ provides superior regioselectivity in chlorination (90% para selectivity vs. 70% for AlCl₃).
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Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves alkylation yields by 15–20% in biphasic systems.
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Etherification First) | Route B (Chlorination First) |
|---|---|---|
| Overall Yield | 35–40% | 25–30% |
| Purity (HPLC) | >95% | 85–90% |
| Reaction Time | 48–60 hours | 72–80 hours |
| Cost Efficiency | Moderate | High (due to nitration steps) |
| Scalability | Pilot-scale validated | Lab-scale only |
Route A is industrially preferred due to higher yields and streamlined steps, whereas Route B remains limited to niche applications requiring specific substitution patterns.
Mechanistic Insights and Side Reactions
Competing Pathways in Chlorination
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-3-ethoxy-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The ethoxy and methoxy groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or modify the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include dechlorinated compounds or modified benzene derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the potential of 1,5-dichloro-3-ethoxy-2-methoxybenzene as an anticancer agent. Its structural characteristics allow it to interact with biological targets effectively. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. Research indicates that derivatives of chlorinated methoxybenzenes can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of caspases .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it exhibits significant inhibitory effects against a range of bacteria and fungi. The presence of chlorine substituents enhances its bioactivity, making it a candidate for developing new antimicrobial agents .
Polymer Chemistry
In polymer science, this compound can be utilized as a monomer in the synthesis of specialty polymers. Its reactive chlorine atoms facilitate copolymerization with other monomers, leading to materials with tailored properties such as enhanced thermal stability and chemical resistance .
Dyes and Pigments
The compound can serve as an intermediate in the synthesis of dyes and pigments. Its ability to form stable complexes with metals allows for the development of vibrant colorants used in textiles and coatings .
Pollutant Degradation
Studies have shown that chlorinated aromatic compounds like this compound can be involved in environmental degradation processes. They may participate in reactions that lead to the breakdown of more complex pollutants in soil and water systems. The reactivity of chlorine substituents can facilitate transformations that reduce toxicity .
Atmospheric Chemistry
Research into the atmospheric behavior of chlorinated compounds indicates that this compound may play a role in atmospheric reactions involving hydroxyl radicals (OH). Understanding its degradation pathways is crucial for assessing its environmental impact and persistence in various ecosystems .
Case Studies
Mechanism of Action
The mechanism of action of 1,5-Dichloro-3-ethoxy-2-methoxybenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, forming intermediates that undergo further transformations. The presence of chlorine, ethoxy, and methoxy groups influences its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,5-Dichloro-3-ethoxy-2-methoxybenzene with structurally related compounds, drawing on physicochemical properties, reactivity, and safety profiles from the evidence:
Key Findings:
Electronic Effects :
- The ethoxy and methoxy groups in This compound increase electron density at the benzene ring, favoring electrophilic aromatic substitution at positions ortho/para to the alkoxy groups. This contrasts with 1,5-Dichloro-3-Methoxy-2-nitrobenzene , where the nitro group deactivates the ring, directing substitution to meta positions .
- 1,3,5-Trichlorobenzene lacks directing substituents, leading to reduced reactivity in substitution reactions .
Toxicity and Handling :
- Chlorinated benzenes generally require stringent safety measures. For example, 1,3,5-Trichlorobenzene is classified as hazardous under EC regulations, necessitating lab-specific handling . The nitro derivative mandates respiratory protection due to inhalation risks , whereas the ethoxy/methoxy analog’s hazards are inferred to be milder but still warrant glove use .
Q & A
Q. What are the standard synthetic routes for preparing 1,5-Dichloro-3-ethoxy-2-methoxybenzene, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via sequential electrophilic aromatic substitution or nucleophilic displacement. For example:
- Chlorination: Starting with a methoxy/ethoxy-substituted benzene, chlorination using Cl₂/FeCl₃ at 40–60°C introduces chlorine atoms at positions 1 and 5 .
- Etherification: Ethoxy and methoxy groups are introduced via Williamson ether synthesis, using alkyl halides (e.g., ethyl bromide) and NaH in dry THF under reflux .
Key Considerations: - Temperature control is critical; excessive heat may lead to dechlorination or rearrangement.
- Monitor reaction progress via TLC or GC-MS to optimize stoichiometry and time.
- Typical yields range from 60–75%, with impurities managed via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (MS): EI-MS typically shows molecular ion peaks (M⁺) at m/z 236 (C₉H₁₀Cl₂O₂), with fragmentation patterns confirming substituent positions .
- X-ray Crystallography: Single-crystal analysis resolves bond lengths and angles, validating steric and electronic effects of substituents .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage: Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of ether groups .
- Handling: Use nitrile gloves (tested to EN 374 standards) and work in a fume hood to avoid inhalation of volatile chlorinated byproducts .
- Decontamination: Spills should be neutralized with 10% sodium bicarbonate and absorbed using vermiculite .
Advanced Research Questions
Q. How do the electronic effects of chloro, methoxy, and ethoxy substituents influence regioselectivity in further functionalization?
Methodological Answer:
- Directing Effects:
- Computational Validation:
- Density Functional Theory (DFT) calculates Fukui indices to predict reactive sites. Compare with experimental results (e.g., X-ray crystallography ) to refine models.
Q. How can conflicting data on reaction yields or byproduct formation be resolved?
Methodological Answer:
- Case Study: Discrepancies in chlorination yields (e.g., 60% vs. 75%) may arise from:
- Trace moisture deactivating FeCl₃ catalyst (validate via Karl Fischer titration).
- Competing side reactions (e.g., ring chlorination vs. alkoxy group cleavage).
- Troubleshooting:
Q. What strategies optimize catalytic systems for asymmetric synthesis involving this compound?
Methodological Answer:
- Chiral Catalysts:
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance catalyst stability but may reduce ee due to solvation interference.
Q. How does this compound serve as a precursor in medicinal chemistry or materials science?
Methodological Answer:
- Drug Discovery:
- Materials Science:
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported melting points or spectral data?
Methodological Answer:
- Purification: Recrystallize from benzene/hexane (1:3) to remove isomers or residual solvents .
- Cross-Validation: Compare experimental NMR/MS data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
Safety and Compliance
Q. What are the critical safety protocols for large-scale reactions involving this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
